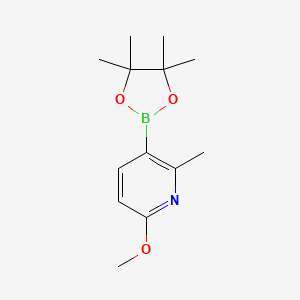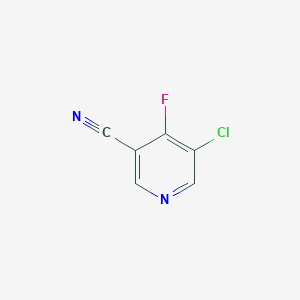![molecular formula C7H6N2OS B1403309 2-Methoxythieno[3,2-D]pyrimidine CAS No. 1259978-29-4](/img/structure/B1403309.png)
2-Methoxythieno[3,2-D]pyrimidine
概要
説明
2-Methoxythieno[3,2-D]pyrimidine is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines . Thienopyrimidines are widely represented in medicinal chemistry and have various biological activities .
Synthesis Analysis
Thienopyrimidines can be synthesized using various methods. One approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with formic acid yields thieno[3,2-d]pyrimidin-4-ones .科学的研究の応用
Development of Nanothermometers
- A fluorescent base analogue, 2-aminothieno[3,4-d]pyrimidine based G-mimic deoxyribonucleoside, 2′-OMe-thG, has been synthesized. It was used to construct a visible nanothermometer based on the B–Z transition of DNA using 2′-OMe-thG, demonstrating its potential in biophysical applications (Yamamoto, Park, & Sugiyama, 2015).
Synthesis Techniques
- A new technique for synthesizing 2,4-dichloro-thieno[3,2-d]pyrimidine has been developed, which could be significant in the synthesis of new medicinal compounds (Dong et al., 2012).
Antifungal Applications
- Synthesized 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Fluorescence and Computational Analysis
- New fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, showed strong solid-state fluorescence. Their properties were quantitatively reproduced by quantum-chemical calculations, indicating their potential in materials science and analytical chemistry (Yokota et al., 2012).
Corrosion Inhibition
- Pyrimidine derivatives like 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) have been used as inhibitors for the corrosion of mild steel in acidic mediums, showcasing their potential in industrial applications (Yadav et al., 2015).
Spectrophotometric Studies
- Proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and related compounds have been studied, offering insights into their potential applications in analytical chemistry (Habeeb, Al-Attas, & Basha, 2009).
Computational Analysis for Antimicrobial Activity
- Annulated pyrano[2,3-d]pyrimidine derivatives were synthesized and analyzed for antimicrobial activity, demonstrating effectiveness against various bacteria, which could have implications in pharmaceutical development (Bhat et al., 2016).
Biopharmaceutical Profiling
- Pyrido-pyrimidine structure was analyzed for its biopharmaceutical profile, revealing diverse drug-like properties influenced by the substitution pattern. This research is crucial for the development of new drugs (Wuyts et al., 2013).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of 2-Methoxythieno[3,2-D]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal cellular signaling processes controlled by these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the purine and pyrimidine biosynthesis pathways . These pathways are essential for the formation of nucleotides, which are substrates in the biosynthesis of the nucleic acids RNA and DNA . By inhibiting protein kinases, this compound can disrupt these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases . This inhibition disrupts cellular signaling processes, potentially leading to changes in cell growth, differentiation, migration, and metabolism .
生化学分析
Biochemical Properties
2-Methoxythieno[3,2-D]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with protein kinases, particularly atypical protein kinase C isoenzymes. These interactions are crucial for the formation and maintenance of cell polarity . The compound binds to the adenosine-binding pocket of the kinase, displacing a crucial Asn-Phe-Asp motif and engaging an acidic patch used by arginine-rich substrates . This binding inhibits the catalytic activity of the kinase, thereby modulating various cellular processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the phosphorylation of lethal giant larvae 2 (LLGL2) in cell lines, which is essential for maintaining cell polarity . Additionally, this compound exhibits phenotypic effects in a range of cell-based assays, indicating its potential as a chemical tool for modulating protein kinase C activity in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects by binding to the adenosine-binding pocket of atypical protein kinase C isoenzymes, displacing a crucial Asn-Phe-Asp motif . This binding inhibits the kinase’s catalytic activity, leading to the modulation of various cellular processes. Additionally, this compound has been shown to affect gene expression by inhibiting the phosphorylation of LLGL2, a protein involved in maintaining cell polarity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of protein kinase C activity and modulation of cellular processes . At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism is closely linked to pyrimidine metabolism, which plays a crucial role in nucleotide synthesis and cellular proliferation . By modulating pyrimidine metabolism, this compound can influence metabolic flux and metabolite levels, thereby affecting cellular function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its efficacy and toxicity . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
2-methoxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-8-4-6-5(9-7)2-3-11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFQJYUKGOJMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=N1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737856 | |
| Record name | 2-Methoxythieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259978-29-4 | |
| Record name | 2-Methoxythieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


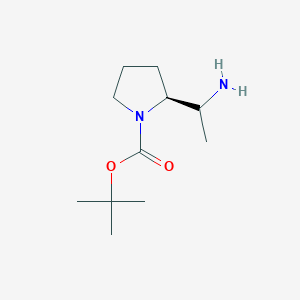

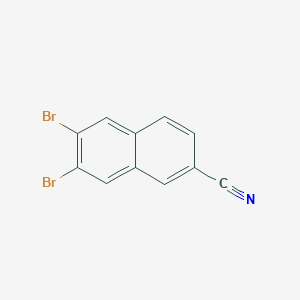

![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)


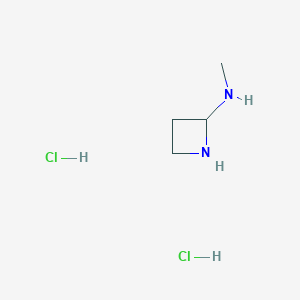
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)
